4-Phenyl-2,3-dihydro-1H-inden-1-ol
Description
4-Phenyl-2,3-dihydro-1H-inden-1-ol is a bicyclic organic compound featuring a fused indane core substituted with a phenyl group at the 4-position and a hydroxyl group at the 1-position. Its rigid, planar structure makes it a versatile scaffold in medicinal chemistry, particularly in the design of inhibitors targeting protein-protein interactions (PPIs). Notably, derivatives of this compound have been developed as potent antagonists of the PD-1/PD-L1 immune checkpoint pathway, a critical target in cancer immunotherapy. ChemoCentryx identified lead compound CCX4503 from this class, which demonstrated nanomolar-range inhibitory activity (IC50) in biochemical and functional assays, along with significant tumor growth suppression in murine melanoma models . The stereochemistry of the hydroxyl group (S-enantiomer) is critical for binding affinity, as shown by structure-activity relationship (SAR) studies .
Properties
CAS No. |
78383-18-3 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-phenyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H14O/c16-15-10-9-13-12(7-4-8-14(13)15)11-5-2-1-3-6-11/h1-8,15-16H,9-10H2 |
InChI Key |
UYSMIUXOZPFVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=C2C1O)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogues of 4-phenyl-2,3-dihydro-1H-inden-1-ol and their biological/pharmacological profiles:
Key Comparison Points
Potency and Target Specificity: BMS’s symmetric biaryl derivatives (e.g., IC50 = 0.04 nM) exhibit superior PD-1/PD-L1 inhibition compared to this compound derivatives (nanomolar range) due to optimized hydrophobic interactions and scaffold rigidity . In contrast, GDC-0879 leverages the dihydroinden-ol core for B-Raf kinase inhibition, demonstrating the scaffold’s adaptability across diverse targets .
Stereochemical Influence: The S-enantiomer of this compound derivatives shows enhanced binding to PD-L1, while R-configuration analogues (e.g., in Celludinones) are associated with sterol O-acyltransferase inhibition, highlighting enantioselectivity in biological activity .
Substituent Effects: Cyanopyridine or 3′-substituted biphenyl groups on the dihydroinden-ol scaffold improve PD-L1 binding affinity (e.g., compound 67, IC50 = single-digit nM) .
Therapeutic Applications: While this compound derivatives focus on immunotherapy, analogues like 3a–3f (4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones) inhibit viral proteases (e.g., SARS-CoV-2 PLpro), underscoring the scaffold’s versatility .
Research Findings and Data Tables
Table 2: Enantiomeric Resolution of Dihydroinden-ol Derivatives
Table 3: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| This compound | 210.27 | ~3.2 | Low (aqueous) |
| 4-Methyl-2,3-dihydro-1H-inden-1-ol | 148.20 | ~2.5 | Moderate (DMSO) |
| CCX4503 | ~450 (derivative) | ~4.1 | Optimized for in vivo |
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